molecular formula C9H13ClO5S B2389783 Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2260931-53-9

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B2389783
CAS No.: 2260931-53-9
M. Wt: 268.71
InChI Key: TWJQLBWIYXCQJL-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.1]heptane core substituted with a chlorosulfonylmethyl group at position 1 and a methyl ester at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties .

Properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO5S/c1-14-7(11)8-2-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJQLBWIYXCQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(OC2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Strategies

Introducing the chlorosulfonylmethyl group requires careful optimization to prevent over-sulfonation. Patent US6677464B2 outlines a two-step protocol: (1) free-radical chlorination of a methyl group attached to the bicyclic core using sulfuryl chloride under UV light, followed by (2) reaction with sulfur trioxide in dichloromethane to install the sulfonyl chloride. Quenching with methanol yields the methyl ester, achieving an overall 58% yield for the sequence.

Esterification and Protecting Group Chemistry

The carboxylate group is typically introduced via Fischer esterification. Reacting the bicyclic carboxylic acid with methanol in the presence of concentrated sulfuric acid at reflux affords the methyl ester in >90% purity. Protecting groups such as tert-butyldimethylsilyl (TBS) are employed during earlier synthetic stages to shield reactive hydroxyl or carbonyl functionalities from unintended side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the primary methods:

Method Key Steps Yield (%) Temperature Range (°C) Scalability
Diels-Alder Cycloaddition Vinyl triflate coupling, oxidation 65–72 80–120 Moderate
Acid-Catalyzed Cyclization Epoxide cyclization, oxidation 89 20–30 High (flow reactors)
Sequential Functionalization Chlorosulfonation, esterification 58 -10 to 40 Low (sensitive intermediates)

The acid-catalyzed cyclization route offers superior yields and scalability, making it the preferred industrial method. In contrast, the Diels-Alder approach provides greater flexibility for structural variants but suffers from moderate yields and higher energy inputs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can participate in electrophilic reactions, while the bicyclic structure provides rigidity and specificity in binding to targets. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS: EN300-26860695)
  • Substituents : Hydroxymethyl (position 1) and sodium carboxylate (position 4).
  • Key Differences : The absence of the chlorosulfonyl group reduces electrophilicity, while the sodium carboxylate increases water solubility. This derivative is less reactive in sulfonylation reactions but more amenable to aqueous-phase applications .
  • Molecular Weight : 194.16 g/mol vs. ~289.33 g/mol (estimated for the target compound) .
(b) Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Core Structure : Unsaturated 7-oxabicyclo system with a double bond at position 3.
  • The ester group at position 2 instead of 4 modifies steric interactions .
  • Price : $97.00/100mg (indicative of lower synthesis complexity compared to the target compound) .

Functional Group Variations

(a) Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate
  • Substituents : Bromine (position 4) and methyl ester (position 1).
  • Key Differences : Bromine acts as a superior leaving group compared to chlorosulfonylmethyl, favoring SN2 reactions. The inverted ester position alters regioselectivity in derivatization .
  • Price : $245.00/100mg .
(b) 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
  • Core Structure : Nitrogen replaces oxygen in the bicyclic system (azabicyclo).
  • Key Differences : The Boc-protected amine enhances stability and enables peptide coupling. The carboxylic acid group (vs. methyl ester) allows direct conjugation to biomolecules .
  • Price : $100.00/100mg .

Sulfonate/Sulfonyl Derivatives

Triphenylsulfonium salt with 2-sulfomethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
  • Substituents : Sulfonate ester (position 1) and trimethyl-oxabicyclo system.
  • Key Differences: The sulfonate group increases ionic character and thermal stability, making it suitable for photoresist applications.

Biological Activity

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate, a compound within the bicyclic family, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a chlorosulfonylmethyl group, which is significant for its reactivity and biological interactions. The molecular formula is C10H18O4SC_{10}H_{18}O_4S with a molecular weight of approximately 234.31 g/mol.

Key Properties:

  • IUPAC Name: this compound
  • CAS Number: 470-67-7
  • InChIKey: RFFOTVCVTJUTAD-UHFFFAOYSA-N

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that bicyclic compounds can possess significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The presence of the chlorosulfonyl group may enhance the anti-inflammatory potential of the compound, making it a candidate for developing new anti-inflammatory agents.
  • Thromboxane A2 Activity : Research has focused on thromboxane A2 derivatives, indicating that modifications at specific positions on the bicyclic structure can lead to enhanced agonist or antagonist activity, impacting platelet aggregation and vascular function .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that:

  • The chlorosulfonylmethyl group plays a crucial role in modulating biological activity.
  • Variations in substituents at positions one and two of the bicyclic framework significantly influence pharmacological outcomes.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Thromboxane A2 Derivatives : A comparative study synthesized various thromboxane A2 derivatives with substitutions on positions one and two, revealing that certain modifications led to increased potency as agonists or antagonists .
  • Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of structurally similar bicyclic compounds against common pathogens, demonstrating promising results that warrant further exploration .

Data Summary Table

PropertyValue
Molecular FormulaC10H18O4SC_{10}H_{18}O_4S
Molecular Weight234.31 g/mol
CAS Number470-67-7
Biological ActivitiesAntimicrobial, Anti-inflammatory
Key Structural FeatureChlorosulfonylmethyl group

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the bicyclic structure, focusing on coupling constants (e.g., J=810 HzJ = 8–10\ \text{Hz} for bridgehead protons) and deshielded carbons (e.g., C=O at ~170 ppm) .
  • X-ray Crystallography : Essential for unambiguous assignment of stereochemistry, particularly for the chlorosulfonylmethyl group’s orientation relative to the carboxylate .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C10_{10}H13_{13}ClO5_5S) and detects impurities like hydrolyzed sulfonic acids .

What strategies mitigate stereochemical challenges during the synthesis of enantiomerically pure derivatives?

Advanced Research Question

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during bicyclic core formation, followed by selective removal .
  • Dynamic Kinetic Resolution : Use catalysts like Ru-complexes to control stereochemistry at bridgehead carbons during cyclization .
  • Chromatographic Separation : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., Chiralpak IB) .
    Data Contradiction Note : Yields for enantiopure forms vary (50–85%) depending on the method; kinetic resolution often sacrifices yield for purity .

How does the chlorosulfonylmethyl group influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question

  • Electrophilic Reactivity : The -SO2_2Cl group participates in nucleophilic substitutions (e.g., with amines to form sulfonamides), enabling covalent binding to biological targets .
  • Pharmacophore Tuning : Modifying the sulfonyl group’s electronics (e.g., replacing Cl with CF3_3) alters binding affinity to enzymes like carbonic anhydrase .
  • Stability Studies : Monitor hydrolysis in aqueous buffers (pH 7.4) via HPLC; half-life ranges from 2–24 hours depending on substituents .

What mechanistic insights explain the compound’s participation in [2+2] cycloadditions or ring-opening reactions?

Advanced Research Question

  • Cycloadditions : The strained bicyclic framework acts as a dienophile in Diels-Alder reactions, with regioselectivity controlled by electron-withdrawing groups (e.g., -SO2_2Cl) .
  • Ring-Opening : Nucleophilic attack at the bridgehead carbon (e.g., by Grignard reagents) breaks the oxabicyclo ring, forming linear derivatives. DFT calculations show transition states favor axial attack .
  • Catalytic Pathways : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require pre-functionalization (e.g., boronate installation at the methyl position) .

How can researchers reconcile discrepancies in reported synthetic yields or biological activity across structurally similar analogs?

Q. Data Contradiction Analysis

  • Yield Variability : Differences arise from solvent purity (anhydrous vs. technical grade) or sulfonylation agent quality. Reproduce protocols with rigorously dried reagents .
  • Biological Activity : Compare analogs with standardized assays (e.g., IC50_{50} against thromboxane synthase). For example, replacing -SO2_2Cl with -SO2_2NH2_2 reduces potency by 10-fold .
  • Computational Validation : Use molecular docking to predict binding modes and explain activity trends (e.g., steric clashes with -SO2_2Cl in certain conformers) .

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